molecular formula C14H12N2O2 B1385784 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid CAS No. 1019357-95-9

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Cat. No. B1385784
CAS RN: 1019357-95-9
M. Wt: 240.26 g/mol
InChI Key: MSEGFAQPCDEQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid, also known as DIINA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DIINA belongs to the class of isonicotinic acid derivatives and is structurally similar to the neurotransmitter serotonin.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has shown potential as an anticancer agent and a drug for the treatment of Alzheimer's disease. In neuropharmacology, 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has been studied for its effects on serotonin receptors, which play a crucial role in mood regulation. In material science, 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has been used as a building block for the synthesis of functional materials.

Mechanism of Action

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid acts on the serotonin receptors, specifically the 5-HT2A receptor, which is involved in mood regulation. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is a partial agonist of the 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than serotonin. This activation leads to changes in the levels of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has been shown to have various biochemical and physiological effects, including the modulation of serotonin receptor activity, the inhibition of cancer cell growth, and the reduction of amyloid-beta peptide accumulation in Alzheimer's disease. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid research, including the development of more potent and selective compounds for the treatment of various diseases. Additionally, the use of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid as a building block for the synthesis of functional materials could lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid acts on the serotonin receptors and has been studied for its potential as an anticancer agent and a drug for the treatment of Alzheimer's disease. 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid research, including the development of more potent and selective compounds and the use of 2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid as a building block for the synthesis of functional materials.

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(18)11-5-7-15-13(9-11)16-8-6-10-3-1-2-4-12(10)16/h1-5,7,9H,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEGFAQPCDEQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-indol-1-YL)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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